-Fluoro-4-methylbenzenesulfonyl chloride (also known as FMBS chloride) is a versatile reagent used in organic synthesis for various purposes, including:
Due to its ability to modify the properties of molecules, FMBS chloride finds applications in medicinal chemistry:
FMBS chloride can be employed in material science for:
3-Fluoro-4-methylbenzenesulfonyl chloride (Fmoc-Cl) is an organic compound belonging to the class of arylsulfonyl chlorides. It is not naturally occurring and is synthesized in laboratories for use in organic chemistry research. Fmoc-Cl gains significance due to its role as a versatile protecting group in organic synthesis, particularly in peptide chemistry [].
The structure of Fmoc-Cl consists of a benzene ring with a fluorine atom at the 3rd position and a methyl group at the 4th position. Attached to the benzene ring is a sulfonyl group (SO2) which is further linked to a chlorine atom (Cl). This structure can be represented by the following chemical formula: C7H6ClFO2S.
Key features of the molecule include:
Fmoc-Cl is primarily used as a protecting group for amines in peptide synthesis. The reaction involves the nucleophilic attack of the amine on the electrophilic chlorine atom of Fmoc-Cl, forming an amide bond and protecting the amine from unwanted reactions during peptide chain elongation. The Fmoc group can be selectively removed later under mild acidic conditions, leaving the free amine group available for further reactions.
R-NH2 + Fmoc-Cl -> R-NH-C(O)-Fmoc + HCl (Eq. 1)
As mentioned earlier, Fmoc-Cl functions as a protecting group for amines in peptide synthesis. The Fmoc moiety sterically hinders the amine group, preventing it from participating in unwanted side reactions while the peptide chain is being built. The ease of Fmoc removal under mild acidic conditions allows for controlled deprotection of the amine group at the desired stage of the synthesis.
Fmoc-Cl is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Fmoc-Cl also reacts with water to release hydrochloric acid fumes, which can further irritate the respiratory system [].
Corrosive